2-(5-Methylthiazole-4-carboxamido)cyclopentane-1-carboxylic acid

Catalog No.
S12994499
CAS No.
M.F
C11H14N2O3S
M. Wt
254.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(5-Methylthiazole-4-carboxamido)cyclopentane-1-c...

Product Name

2-(5-Methylthiazole-4-carboxamido)cyclopentane-1-carboxylic acid

IUPAC Name

2-[(5-methyl-1,3-thiazole-4-carbonyl)amino]cyclopentane-1-carboxylic acid

Molecular Formula

C11H14N2O3S

Molecular Weight

254.31 g/mol

InChI

InChI=1S/C11H14N2O3S/c1-6-9(12-5-17-6)10(14)13-8-4-2-3-7(8)11(15)16/h5,7-8H,2-4H2,1H3,(H,13,14)(H,15,16)

InChI Key

YRHKQPXPYMGEOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CS1)C(=O)NC2CCCC2C(=O)O

2-(5-Methylthiazole-4-carboxamido)cyclopentane-1-carboxylic acid is a chemical compound characterized by its unique structure, which includes a thiazole ring and a cyclopentane moiety. The compound has the molecular formula C11H14N2O3SC_{11}H_{14}N_2O_3S and a molecular weight of approximately 254.31 g/mol. It is identified by the CAS number 2111038-75-4 and is known for its potential biological activities, particularly in the field of pharmaceuticals and agrochemicals .

The structure consists of a cyclopentane ring attached to a 5-methylthiazole-4-carboxamide group, which contributes to its unique properties. The thiazole ring is notable for its presence in various biologically active compounds, making this derivative of interest for further studies in medicinal chemistry.

The chemical reactivity of 2-(5-Methylthiazole-4-carboxamido)cyclopentane-1-carboxylic acid can be influenced by the functional groups present in its structure. Key reactions may include:

  • Amide Formation: The carboxylic acid group can react with amines to form amides, which are crucial for synthesizing derivatives with enhanced biological properties.
  • Esterification: The carboxylic acid can undergo esterification with alcohols, leading to the formation of esters that may exhibit different solubility and activity profiles.
  • Nucleophilic Substitution: The thiazole nitrogen can participate in nucleophilic substitution reactions, potentially allowing for further functionalization of the compound.

These reactions highlight the compound's versatility in synthetic chemistry, which may be exploited for developing new derivatives with improved efficacy.

Research indicates that 2-(5-Methylthiazole-4-carboxamido)cyclopentane-1-carboxylic acid exhibits significant biological activity, particularly as an immunomodulator. It has been shown to interact effectively with the Stimulator of Interferon Genes (STING), a critical component in the innate immune response. This interaction suggests potential applications in enhancing immune responses against pathogens or tumors .

Additionally, compounds with similar thiazole structures have been reported to possess antifungal and antibacterial properties, indicating that this compound may also exhibit microbiocidal activity . Further studies are required to elucidate its full range of biological effects.

The synthesis of 2-(5-Methylthiazole-4-carboxamido)cyclopentane-1-carboxylic acid can be achieved through various methods:

  • Condensation Reactions: Combining cyclopentane derivatives with thiazole-containing carboxylic acids or amides under suitable conditions (e.g., heat, catalysts) to form the desired compound.
  • Multi-step Synthesis: Starting from commercially available precursors, involving several steps such as protection-deprotection strategies, functional group modifications, and cyclization reactions.
  • Use of Reagents: Employing specific reagents that facilitate the formation of amide bonds or promote cyclization can enhance yield and purity.

These synthetic routes allow for the exploration of various derivatives that may have enhanced pharmacological properties.

2-(5-Methylthiazole-4-carboxamido)cyclopentane-1-carboxylic acid has potential applications in several fields:

  • Pharmaceuticals: Due to its immunomodulatory properties, it could be developed as a therapeutic agent for diseases requiring immune system enhancement.
  • Agriculture: As a potential fungicide or bactericide, it may be used to protect crops from microbial infections, contributing to sustainable agricultural practices .
  • Research Tools: The compound could serve as a lead molecule in drug discovery programs aimed at developing new treatments for infectious diseases or cancer.

Studies on the interactions of 2-(5-Methylthiazole-4-carboxamido)cyclopentane-1-carboxylic acid reveal its binding affinity to proteins involved in immune response pathways. Notably, its interaction with STING suggests that it could enhance type I interferon production, which is crucial for antiviral immunity . Further investigation into its binding kinetics and mechanisms will provide insights into its therapeutic potential.

Several compounds share structural similarities with 2-(5-Methylthiazole-4-carboxamido)cyclopentane-1-carboxylic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
5-Methylthiazole-4-carboxamideThiazole ring; amide groupAntimicrobialSimpler structure; lacks cyclopentane
Cyclopentane-1-carboxylic acidCyclopentane ring; carboxylic acidLimited bioactivityNo thiazole component
Thiazole derivatives (general)Various substitutions on thiazoleAntifungal/antibacterialBroad range; diverse activities

These comparisons underscore the unique combination of structural features present in 2-(5-Methylthiazole-4-carboxamido)cyclopentane-1-carboxylic acid that may contribute to its distinct biological activities and applications.

XLogP3

2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

254.07251349 g/mol

Monoisotopic Mass

254.07251349 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-10

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